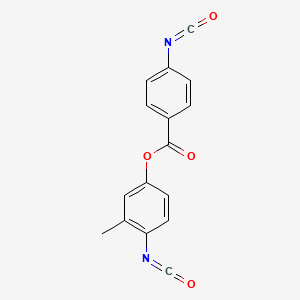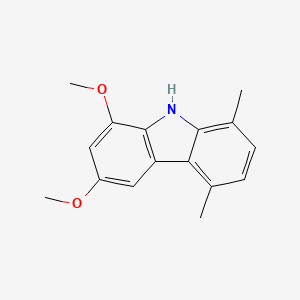
4-(4-Ethylphenyl)-1H-2,3-benzoxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenyl)-1H-2,3-benzoxazin-1-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-1H-2,3-benzoxazin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 4-(4-ethylphenyl)aniline with phosgene or triphosgene under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-(4-ethylphenyl)aniline
Reagent: Phosgene or triphosgene
Conditions: Basic conditions, typically using a base such as triethylamine
Product: this compound
The reaction mechanism involves the formation of an intermediate isocyanate, which subsequently undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-1H-2,3-benzoxazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-1H-2,3-benzoxazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A related compound with an ethyl group attached to a phenol ring.
4-Ethylphenylsulfate: A sulfate derivative of 4-ethylphenol.
4-Vinylphenol: A vinyl derivative of phenol.
Uniqueness
4-(4-Ethylphenyl)-1H-2,3-benzoxazin-1-one is unique due to its benzoxazine core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
120450-32-0 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(18)19-17-15/h3-10H,2H2,1H3 |
InChI Key |
GSYOSMLJZMKWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
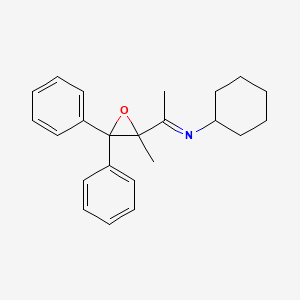
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

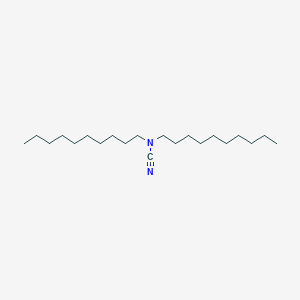
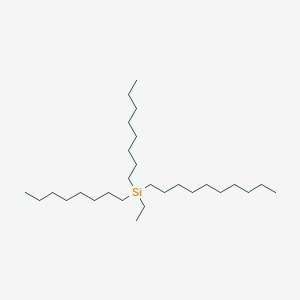
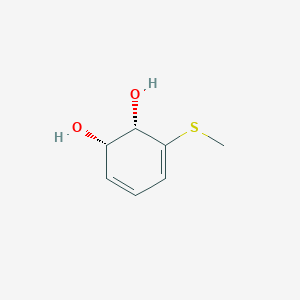
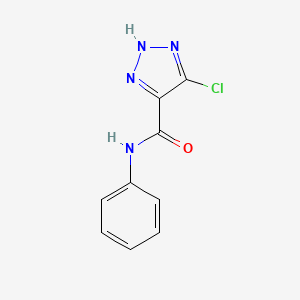
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
methanone](/img/structure/B14290381.png)
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
